
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoate
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Overview
Description
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorinated indole moiety, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Indole Derivative: The indole moiety is introduced through a coupling reaction with a suitable indole derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorinated indole moiety can enhance binding affinity and specificity, while the Boc-protected amino group can facilitate selective reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate: Lacks the fluorine atom on the indole ring.
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-chloro-1H-indol-3-yl)propanoate: Contains a chlorine atom instead of fluorine.
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-bromo-1H-indol-3-yl)propanoate: Contains a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoate can significantly influence its chemical and biological properties, such as increased metabolic stability, enhanced binding affinity, and altered electronic effects. These features make it a valuable compound for various research and industrial applications.
Biological Activity
(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(5-fluoro-1H-indol-3-yl)propanoate, also known by its CAS number 53478-53-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C₁₆H₁₉FN₂O₄
- Molecular Weight : 322.33 g/mol
- CAS Number : 53478-53-8
The compound features a fluorine atom on the indole ring, which is known to enhance biological activity and influence chemical properties. The presence of the tert-butoxycarbonyl (Boc) group also plays a significant role in modulating the compound's reactivity and stability.
Anticancer Activity
Indole derivatives, including this compound, have been studied for their anticancer properties . Research indicates that compounds with indole structures can induce apoptosis in cancer cells and inhibit specific cellular processes associated with tumor growth. For example, studies have shown that indole derivatives can affect gene expression related to cell cycle regulation and apoptosis pathways.
Antiviral Properties
The compound has also demonstrated antiviral activity . Indole derivatives are known to interact with viral proteins, inhibiting their function and preventing viral replication. The mechanism typically involves binding to viral enzymes or receptors, thereby blocking critical steps in the viral life cycle .
Anti-inflammatory Effects
In addition to anticancer and antiviral effects, this compound exhibits anti-inflammatory properties . It modulates various biochemical pathways involved in inflammation, potentially reducing the production of pro-inflammatory cytokines.
The biological activity of this compound is primarily attributed to its interactions at the molecular level:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer progression and viral replication.
- Receptor Modulation : It may bind to various receptors, altering their signaling pathways.
- Gene Expression Regulation : The compound influences the expression of genes associated with apoptosis and inflammation .
Study on Anticancer Activity
A notable study investigated the effects of this compound on human cancer cell lines. Results indicated significant cytotoxicity against colorectal cancer cells (HCT116), with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase. The study highlighted the potential of this compound as a lead candidate for further development in cancer therapy .
Research on Antiviral Properties
Another research effort focused on the antiviral potential of indole derivatives similar to this compound against influenza viruses. The results showed that these compounds could inhibit viral replication by interfering with the viral polymerase complex, suggesting a promising avenue for developing antiviral agents .
Summary Table of Biological Activities
Properties
Molecular Formula |
C17H21FN2O4 |
---|---|
Molecular Weight |
336.36 g/mol |
IUPAC Name |
methyl (2S)-3-(5-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C17H21FN2O4/c1-17(2,3)24-16(22)20-14(15(21)23-4)7-10-9-19-13-6-5-11(18)8-12(10)13/h5-6,8-9,14,19H,7H2,1-4H3,(H,20,22)/t14-/m0/s1 |
InChI Key |
HEYLCWAUYQYUCX-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)F)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)C(=O)OC |
Origin of Product |
United States |
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